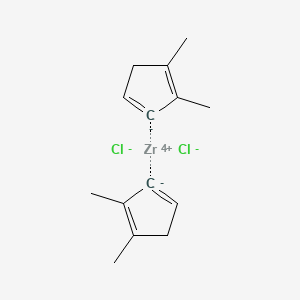
2-(Tetradecyloxy)ethyl palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tetradecyloxy)ethyl palmitate is a chemical compound with the molecular formula C32H64O3 and a molecular weight of 496.85 g/mol . It is an ester formed from palmitic acid and 2-(tetradecyloxy)ethanol. This compound is known for its applications in various industries, including cosmetics and pharmaceuticals, due to its emollient properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetradecyloxy)ethyl palmitate typically involves the esterification of palmitic acid with 2-(tetradecyloxy)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic catalysts like lipases . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized enzymes in these reactors can also improve the reaction rate and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tetradecyloxy)ethyl palmitate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield palmitic acid and 2-(tetradecyloxy)ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols and alkanes.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed
Hydrolysis: Palmitic acid and 2-(tetradecyloxy)ethanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols and alkanes.
Applications De Recherche Scientifique
2-(Tetradecyloxy)ethyl palmitate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Widely used in cosmetics as an emollient and in pharmaceuticals as an excipient.
Mécanisme D'action
The mechanism of action of 2-(Tetradecyloxy)ethyl palmitate involves its interaction with lipid bilayers in cell membranes. It can integrate into the lipid bilayer, altering its fluidity and permeability. This property makes it useful in enhancing the delivery of active ingredients in topical formulations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylhexyl palmitate: Another ester of palmitic acid, commonly used in cosmetics for its emollient properties.
Isopropyl palmitate: Used in cosmetics and pharmaceuticals as a moisturizer and solvent.
Cetyl palmitate: A wax ester used in personal care products for its lubricating properties.
Uniqueness
2-(Tetradecyloxy)ethyl palmitate is unique due to its long alkyl chain, which provides superior emollient properties compared to shorter-chain esters. This makes it particularly effective in formulations requiring long-lasting moisturization .
Propriétés
Numéro CAS |
28843-33-6 |
|---|---|
Formule moléculaire |
C32H64O3 |
Poids moléculaire |
496.8 g/mol |
Nom IUPAC |
2-tetradecoxyethyl hexadecanoate |
InChI |
InChI=1S/C32H64O3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(33)35-31-30-34-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 |
Clé InChI |
XQXCNFKOGMOWSF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCCOCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide](/img/structure/B13833446.png)




![3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B13833469.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13833472.png)

![9H-Pyrido[3,4-b]indole-1-carboxamide](/img/structure/B13833492.png)

